Product packaging for 2,4-Dimethyl-3h-imidazo[4,5-c]pyridine(Cat. No.:)

2,4-Dimethyl-3h-imidazo[4,5-c]pyridine

Cat. No.: B13134115
M. Wt: 147.18 g/mol
InChI Key: DNMZEDQEYVJGIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethyl-3H-imidazo[4,5-c]pyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The imidazo[4,5-c]pyridine scaffold is a privileged structure in pharmacology due to its structural resemblance to purines, allowing it to interact with a wide range of enzymatic targets . This specific derivative is utilized by researchers as a key intermediate in the synthesis of more complex molecules for investigating new therapeutic pathways. This compound's core structure is associated with a broad spectrum of biological activities. Research on analogous imidazo[4,5-c]pyridine derivatives has demonstrated their potential in oncology, such as functioning as inhibitors of poly(ADP-ribose) polymerase (PARP) to increase the sensitivity of tumor cells to chemotherapy . The structural framework also shows promise in antiviral research; for instance, the imidazo[4,5-c]pyridine core is found in 3-deazaneplanocin A (DZNep), a compound investigated for its activity against various types of cancer and the Ebola virus . Furthermore, this class of compounds is explored for developing antimicrobial agents, where its derivatives have shown activity against Gram-positive and Gram-negative bacterial strains . The provided compound serves as a critical precursor for structure-activity relationship (SAR) studies. Researchers can functionalize the core ring system to develop novel probes and lead compounds, particularly for targets in oncological and infectious disease research. This product is intended for research applications in a controlled laboratory environment only. Warning: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3 B13134115 2,4-Dimethyl-3h-imidazo[4,5-c]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

2,4-dimethyl-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C8H9N3/c1-5-8-7(3-4-9-5)10-6(2)11-8/h3-4H,1-2H3,(H,10,11)

InChI Key

DNMZEDQEYVJGIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1N=C(N2)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2,4 Dimethyl 3h Imidazo 4,5 C Pyridine and Its Derivatives

Strategies for the Construction of the Imidazo[4,5-c]pyridine Core

The assembly of the imidazo[4,5-c]pyridine nucleus is a critical step in the synthesis of its derivatives. Various methods have been established, primarily centered around the formation of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) structure.

Cyclization Reactions Utilizing Diverse Precursors

A common and effective method for constructing the imidazo[4,5-c]pyridine core involves the cyclization of appropriately substituted diaminopyridines with a one-carbon synthon. nih.govnih.gov The choice of the C1 source and the reaction conditions can be tailored to introduce different substituents at the C2 position of the final product.

One of the most straightforward approaches is the reaction of 3,4-diaminopyridine (B372788) with carboxylic acids or their derivatives. nih.gov For instance, the condensation of 3,4-diaminopyridine with acetic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), directly yields 2-methyl-3H-imidazo[4,5-c]pyridine. nih.gov Microwave irradiation has been shown to accelerate this reaction, leading to higher yields in shorter reaction times. nih.gov

Another versatile precursor for the C2 position is the use of orthoesters. nih.gov For example, reacting 3,4-diaminopyridine with triethyl orthoacetate can furnish the 2-methyl derivative of the imidazo[4,5-c]pyridine core. nih.gov This method is advantageous due to the mild reaction conditions and the formation of volatile byproducts.

Aldehydes are also widely employed as precursors for the C2-substituent. The oxidative cyclization of 3,4-diaminopyridines with various aldehydes provides a direct route to 2-substituted imidazo[4,5-c]pyridines. nih.gov This reaction often proceeds in the presence of an oxidizing agent or can occur via air oxidation. For example, reacting 3,4-diaminopyridine with an appropriate aldehyde can lead to the formation of the corresponding 2-aryl or 2-alkyl imidazo[4,5-c]pyridine. nih.gov

A summary of cyclization reactions is presented in the table below.

Precursor 1Precursor 2Reagents/ConditionsProductReference
3,4-DiaminopyridineAcetic AcidPolyphosphoric Acid (PPA), Heat2-Methyl-3H-imidazo[4,5-c]pyridine nih.gov
3,4-DiaminopyridineTriethyl orthoacetateHeat2-Methyl-3H-imidazo[4,5-c]pyridine nih.gov
3,4-DiaminopyridineBenzaldehydeNa2S2O52-Phenyl-3H-imidazo[4,5-c]pyridine nih.gov
3,4-DiaminopyridineFormic AcidReflux3H-Imidazo[4,5-c]pyridine nih.gov

Tandem Reaction Approaches for Efficient Core Scaffold Assembly

To enhance synthetic efficiency, tandem or one-pot reactions have been developed for the construction of the imidazo[4,5-c]pyridine scaffold. researchgate.net These approaches combine multiple reaction steps into a single operation, thereby reducing the need for isolation and purification of intermediates, saving time, and minimizing waste.

One such strategy involves a palladium-catalyzed tandem cross-coupling/cyclization sequence. researchgate.net This method can start from a suitably functionalized pyridine derivative, such as a 3-amino-4-halopyridine, which undergoes a coupling reaction followed by an intramolecular cyclization to form the imidazole ring.

Another example is the one-pot synthesis of imidazo[4,5-b]pyridines from 2-chloro-3-nitropyridine, which can be adapted for the [4,5-c] isomers. acs.org This process involves a sequential nucleophilic aromatic substitution (SNAr) reaction with an amine, followed by reduction of the nitro group to an amine, and subsequent cyclization with an aldehyde. acs.org This tandem approach allows for the introduction of diversity at both the N- and C2-positions of the final imidazo[4,5-c]pyridine core in a single pot. acs.org

Regioselective Functionalization and Derivatization Strategies

Following the construction of the core scaffold, further functionalization is often necessary to synthesize target molecules with specific properties. Regioselectivity is a key challenge in the derivatization of the imidazo[4,5-c]pyridine ring system due to the presence of multiple reactive nitrogen and carbon atoms.

N-Alkylation Protocols and Regioisomeric Control (e.g., N1, N3, N4 positions)

Alkylation of the nitrogen atoms in the imidazo[4,5-c]pyridine ring can lead to a mixture of regioisomers, including substitution at the N1, N3, and N4 (pyridine nitrogen) positions. nih.govorganic-chemistry.org The control of regioselectivity is crucial and is influenced by factors such as the nature of the alkylating agent, the base used, the solvent, and the steric and electronic properties of the substituents on the imidazo[4,5-c]pyridine core.

Studies have shown that in the presence of a base like potassium carbonate in DMF, the alkylation of 2-substituted imidazo[4,5-c]pyridines often occurs predominantly at the pyridine nitrogen (N4 or N5 depending on the tautomeric form). nih.gov The use of 2D-NOESY and HMBC NMR spectroscopy is essential for the unambiguous structural assignment of the resulting N-alkylated regioisomers. nih.gov

For instance, the alkylation of 2-(substituted-phenyl)imidazo[4,5-c]pyridines with 4-chlorobenzyl bromide or butyl bromide under basic conditions (K2CO3, DMF) has been reported to yield predominantly the N5-regioisomers. nih.gov

SubstrateAlkylating AgentBase/SolventMajor RegioisomerReference
2-Phenyl-5H-imidazo[4,5-c]pyridine4-Chlorobenzyl chlorideK2CO3 / DMFN5-(4-Chlorobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine nih.gov
2-Phenyl-5H-imidazo[4,5-c]pyridineButyl bromideK2CO3 / DMFN5-Butyl-2-phenyl-5H-imidazo[4,5-c]pyridine nih.gov

Systematic Investigations of Substitution Patterns at Core Positions (e.g., C2, C4)

The functionalization of the carbon atoms of the imidazo[4,5-c]pyridine core, particularly at the C2 and C4 positions, allows for the introduction of a wide range of substituents, which can significantly impact the biological activity of the resulting compounds.

Substitution at the C2 position is often achieved during the construction of the imidazole ring by selecting the appropriate carboxylic acid, orthoester, or aldehyde precursor. nih.gov A wide variety of aryl and alkyl groups can be introduced at this position.

Direct C-H functionalization at the C2 position of a pre-formed imidazo[4,5-b]pyridine ring has been achieved through methods like direct arylation, which could potentially be applied to the [4,5-c] isomer. nih.gov These reactions typically employ transition metal catalysts, such as palladium or copper, to facilitate the C-C bond formation. nih.gov For example, N3-protected imidazo[4,5-b]pyridines have been shown to undergo efficient C2-arylation. nih.gov

The C4 position of the pyridine ring can also be functionalized. For instance, starting from a 3,4-diamino-5-halopyridine allows for the introduction of substituents at the C4 position of the final imidazo[4,5-c]pyridine through cross-coupling reactions.

Advanced Synthetic Techniques in Imidazo[4,5-c]pyridine Synthesis

In addition to traditional synthetic methods, advanced techniques are being employed to improve the efficiency, selectivity, and environmental friendliness of imidazo[4,5-c]pyridine synthesis.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating many of the key reactions involved in the construction and functionalization of the imidazo[4,5-c]pyridine core. nih.gov The use of microwave irradiation can significantly reduce reaction times and often leads to higher yields and purer products compared to conventional heating methods. nih.gov For example, the condensation of diaminopyridines with carboxylic acids is notably enhanced under microwave conditions. nih.gov

Transition-metal catalysis plays a crucial role in modern synthetic organic chemistry, and its application to imidazo[4,5-c]pyridine synthesis has enabled the development of novel and efficient methodologies. researchgate.netorganic-chemistry.org Palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig couplings, are used for the introduction of aryl and amino groups at various positions of the heterocyclic scaffold. organic-chemistry.org

The use of solid-phase synthesis and combinatorial chemistry approaches allows for the rapid generation of libraries of imidazo[4,5-c]pyridine derivatives for high-throughput screening. These techniques involve attaching the synthetic intermediates to a solid support, which simplifies the purification process and allows for the parallel synthesis of a large number of compounds.

Application of Microwave-Assisted Organic Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including imidazopyridine derivatives. sci-hub.senih.gov This technique utilizes microwave irradiation to heat reactions, which often leads to a dramatic reduction in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. sci-hub.senih.gov

Researchers have successfully applied this methodology to produce a variety of imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrimidine (B1208166) derivatives. nih.govrsc.org For instance, a series of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives were synthesized in moderate to good yields (46%-80%) through a sequential two-step, one-pot, multicomponent reaction under microwave irradiation. nih.gov This approach is considered a green chemistry protocol due to the use of ethanol (B145695) as a solvent and the efficiency of microwave heating. nih.gov

In another study, the synthesis of substituted imidazo[1,2-a]pyridines was achieved in as little as 60 seconds, with yields ranging from 24% to 99%. sci-hub.se This represents a significant improvement over thermally assisted routes which required 40 to 120 minutes. sci-hub.se The key reaction involves the condensation of 2-aminopyridine (B139424) with various phenacyl bromides, demonstrating the method's versatility. sci-hub.seresearchgate.net The efficiency of microwave-assisted synthesis is highlighted by the high yields obtained in significantly shorter reaction times, as shown in the table below.

Table 1: Comparison of Microwave (MW) vs. Thermal Heating (ThT) in Imidazo[1,2-a]pyridine Synthesis

Entry Methodology Reaction Time Yield (%)
Compound 4g MW 15 min 99%
Compound 4g ThT Not specified 94%
Imidazopyridine 7a MW 1 min 41-88%

Utility of Phase Transfer Catalysis Conditions

Phase Transfer Catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). This methodology has been successfully employed in the synthesis of N-substituted imidazo[4,5-b]pyridine derivatives. uctm.edu

Specifically, the alkylation of various 6-bromo-2-aryl-3H-imidazo[4,5-b]pyridines with reagents like allyl bromide and propargyl bromide has been accomplished under PTC conditions. uctm.edu This method facilitates the N-alkylation of the imidazole ring, a key transformation for creating diverse derivatives. The use of PTC avoids the need for anhydrous solvents or strongly basic conditions, making it a milder and more practical approach for modifying the imidazopyridine scaffold. uctm.edu The resulting N-substituted products were successfully synthesized and characterized, demonstrating the effectiveness of PTC in the functionalization of these heterocyclic systems. uctm.edu

Methodologies for Structural Elucidation of Synthetic Products

The definitive characterization of newly synthesized compounds is crucial. A combination of powerful spectroscopic and analytical techniques is employed to confirm the structures of 2,4-Dimethyl-3H-imidazo[4,5-c]pyridine and its derivatives.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. nih.govirb.hracs.org Both ¹H NMR and ¹³C NMR are routinely used to confirm the constitution and substitution patterns of synthesized imidazopyridine derivatives. uctm.edumdpi.com

In ¹H NMR spectra, the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the signals provide detailed information about the electronic environment and connectivity of protons. irb.hr For example, in a series of 3-butyl-2-aryl-3H-imidazo[4,5-b]pyridines, the pyridine protons typically appear in the downfield region (δ 7.2-8.5 ppm), while the signals for the butyl group are found in the upfield region (δ 0.7-4.4 ppm). acs.org

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. acs.org The chemical shifts of carbon atoms in the imidazopyridine core are characteristic and help to confirm the fusion of the imidazole and pyridine rings. uctm.eduirb.hr For instance, the carbon atoms of the pyridine ring in one derivative were observed at δ 148.10, 143.53, and 118.25 ppm, while the imidazole carbons appeared at δ 147.50 and 133.81 ppm. irb.hr

The table below presents representative NMR data for an imidazo[4,5-b]pyridine derivative, illustrating the typical chemical shift ranges.

Table 2: Example NMR Data for 2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile

Nucleus Chemical Shift (δ/ppm) Notes
¹H 8.34, 8.05, 7.28 Aromatic protons on the pyridine ring
¹H 4.58 Methylene (CH₂) protons
¹H 3.75 Methyl (CH₃) protons
¹³C 148.10, 147.50, 143.53, 133.81, 118.25 Pyridine and Imidazole ring carbons
¹³C 126.66, 115.84 Quaternary and Nitrile carbons
¹³C 28.23, 17.95 Methyl and Methylene carbons

Data sourced from a study on imidazo[4,5-b]pyridine derived iminocoumarins. irb.hr

While ¹H and ¹³C NMR provide foundational data, 2D NMR techniques such as COSY, HSQC, and HMBC are often employed to unambiguously assign all signals, especially for more complex derivatives.

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. acs.org

For imidazopyridine derivatives, techniques like Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly used. irb.hracs.org For example, the molecular ion peak for 3-butyl-2-(2-fluorophenyl)-3H-imidazo[4,5-b]pyridine was observed at an m/z of 269, corresponding to its molecular weight. acs.org HRMS analysis of the same compound yielded a mass of 269.1320, which is in close agreement with the calculated mass of 269.1328 for the formula C₁₆H₁₈FN₃, thus confirming its elemental composition. acs.org ESI-MS has also been used to study the formation of metal-ligand complexes with imidazo[4,5-b]pyridine derivatives, demonstrating the technique's versatility. mdpi.com

X-Ray Diffraction for Crystalline Solid-State Structure Determination

While NMR and MS provide information about connectivity and composition, single-crystal X-ray diffraction provides the definitive, three-dimensional structure of a molecule in the solid state. uctm.edu This technique is invaluable for unambiguously determining the stereochemistry and conformation of synthetic products, as well as for studying intermolecular interactions like hydrogen bonding and π–π stacking. figshare.com

The structures of several imidazo[4,5-b]pyridine derivatives have been confirmed by X-ray crystallography. uctm.edu These studies provide precise data on bond lengths, bond angles, and torsional angles within the molecule. Furthermore, X-ray analysis has been used to investigate how these molecules pack in a crystal lattice, revealing the formation of different types of stacking interactions and intermolecular hydrogen bonds that can lead to the formation of nanostructures. figshare.com This level of structural detail is crucial for understanding structure-property relationships.

Theoretical and Computational Investigations of 2,4 Dimethyl 3h Imidazo 4,5 C Pyridine

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the electronic nature of a molecule. These in silico methods are used to predict molecular structure, stability, and reactivity based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is a widely used tool for optimizing molecular geometry and calculating electronic properties. nih.gov For imidazo[4,5-c]pyridine derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are used to determine the most stable conformation of the molecule by finding the minimum energy state. nih.govscirp.org

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing chemical reactivity. irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). irjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more reactive. irjweb.com For imidazopyridine and related imidazole (B134444) derivatives, this energy gap is calculated using DFT to predict their bioactivity and charge transfer properties. For instance, a study on an imidazole derivative calculated a HOMO-LUMO energy gap of 4.4871 eV, indicating significant stability. irjweb.com

Table 1: Frontier Molecular Orbital Energies and Related Properties for an Imidazole Derivative Data presented for a representative imidazole derivative as an example of typical computational results.

ParameterDescriptionValue (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-6.2967
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.8096
Energy Gap (ΔE) ELUMO - EHOMO4.4871

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different potential values.

Regions with negative electrostatic potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. These areas often correspond to lone pairs on electronegative atoms like nitrogen and oxygen. researchgate.net In the case of 2,4-Dimethyl-3H-imidazo[4,5-c]pyridine, the nitrogen atoms of the pyridine (B92270) and imidazole rings would be expected to be primary sites for electrophilic interaction. Regions with positive electrostatic potential, shown in blue, are electron-poor and are prone to nucleophilic attack, often located around hydrogen atoms attached to electronegative atoms. researchgate.net Neutral regions are typically colored green. MEP analysis is a crucial tool for predicting how a molecule will interact with other molecules, including biological receptors and enzyme substrates. nih.gov

Analysis of Intermolecular Interactions and Molecular Recognition

Understanding how a molecule interacts with its environment is key to predicting its physical properties and biological activity. Computational methods can effectively model the non-covalent forces that govern these interactions.

Hirshfeld surface analysis is a modern computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, color-coded to show different types of close contacts with neighboring molecules.

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Bromo-Substituted Imidazopyridine Derivative Data presented for a representative imidazopyridine derivative to illustrate typical findings.

Interaction TypeContribution to Hirshfeld Surface (%)
H···H 42.2%
H···C/C···H 23.1%
H···Br/Br···H 22.3%
Other 12.4%

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This technique is instrumental in drug discovery for predicting the binding affinity and interaction mode of potential drug candidates with their biological targets.

For imidazo[4,5-c]pyridine derivatives, docking studies have been performed against various enzymes to explore their therapeutic potential. For instance, related compounds have been docked into the active sites of targets like Cyclin-Dependent Kinase 2 (CDK2), an anti-cancer target, and α-amylase, an anti-diabetic target. nih.govplos.org The simulation calculates a docking score, often in kcal/mol, which estimates the binding affinity; a more negative score indicates a stronger binding interaction. plos.org The analysis also reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the enzyme's active site, providing a rationale for its biological activity. nih.gov

Table 3: Example Molecular Docking Scores of Imidazopyridine Derivatives Against Various Protein Targets Scores for related but distinct imidazopyridine compounds are shown to exemplify typical results from docking simulations.

Compound ClassProtein TargetDocking Score (kcal/mol)
Imidazo[4,5-c]pyridine DerivativeCyclin-Dependent Kinase 2 (CDK2)Not specified, but potent inhibition observed
Imidazo[4,5-b]pyridine DerivativeLumazine SynthaseNot specified, but identified as best-fit candidates
Thiazolo[3,2-a]pyridine Derivativeα-Amylase-7.43
Imidazo[1,2-a]pyridine (B132010) DerivativeOxidoreductase-9.207

Solvent Effects and Tautomerism Studies

The surrounding solvent environment can significantly influence the stability and properties of tautomeric forms of heterocyclic compounds. Computational studies, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating these phenomena. For imidazo[4,5-c]pyridine derivatives, theoretical calculations help in understanding the delicate balance between different tautomers and how this balance shifts with solvent polarity.

The this compound scaffold can exist in several tautomeric forms due to the possible migration of a proton between the nitrogen atoms of the imidazole ring. The primary tautomers of interest are the 3H, 1H (which is equivalent to 3H in the unsubstituted parent ring but distinct in substituted derivatives), and the 5H forms.

Computational calculations have been employed to determine the relative stabilities of these tautomeric forms. DFT calculations on closely related imidazopyridine derivatives indicate that the stability of the tautomers is influenced by the nature and position of substituents. researchgate.net In a theoretical study on substituted imidazopyridines, it was found that in the gas phase, one tautomeric form is generally more stable than the others. researchgate.net For a methyl-substituted imidazopyridine, which serves as an analogue for the title compound, the relative energies of the different tautomers have been calculated to predict the most predominant form in the absence of solvent effects. researchgate.net

Below is a table summarizing the calculated relative energies for analogous imidazopyridine tautomers in the gas phase.

TautomerRelative Energy (kcal/mol) in Gas Phase
Tautomer 1 (e.g., 3H-form)0.00
Tautomer 2 (e.g., 1H-form)+2.50
Tautomer 3 (e.g., 5H-form)+5.80

This table presents hypothetical data based on trends observed in computational studies of similar imidazopyridine derivatives for illustrative purposes.

The presence of a solvent can alter the relative stability of tautomers. The polarizable continuum model (PCM) is a common computational method used to simulate the effects of a solvent. researchgate.net Studies on analogous imidazopyridine derivatives have shown that the stability of tautomers can change in different solvents. researchgate.net Generally, tautomers with larger dipole moments are stabilized to a greater extent by polar solvents.

The influence of solvents on the molecular properties, such as the dipole moment, of imidazopyridine derivatives has been a subject of theoretical investigation. researchgate.net As the polarity of the solvent increases, a noticeable change in the dipole moment of the molecule is often observed, which in turn can affect its solubility and intermolecular interactions.

The following interactive table presents the calculated dipole moments for a methyl-substituted imidazopyridine tautomer in various solvents, illustrating the influence of the solvent environment on this key molecular property.

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)
Gas Phase12.85
Benzene2.273.10
Tetrahydrofuran (THF)7.583.45
Methanol32.633.80
Water78.393.95

This table is based on data for a methyl-substituted imidazopyridine derivative from a theoretical DFT study and serves as a close model for this compound. researchgate.net

Advanced Applications and Future Research Directions for 2,4 Dimethyl 3h Imidazo 4,5 C Pyridine

Catalysis Applications

The inherent electronic structure and the presence of multiple nitrogen atoms make the imidazopyridine scaffold an excellent platform for designing sophisticated catalytic systems. Its ability to coordinate with metal ions is a key feature in this regard. mdpi.com

Role as Structural Motifs in the Design of Novel Catalysts

The imidazopyridine core is a "privileged structure" in medicinal chemistry and is increasingly recognized in catalyst design. mdpi.com Its structural versatility and ability to engage in various intermolecular interactions, such as hydrogen bonding, π–π stacking, and metal coordination, make it an ideal building block for novel catalysts. mdpi.com The nitrogen atoms in both the imidazole (B134444) and pyridine (B92270) rings can act as ligands, binding to metal centers to form stable and catalytically active complexes. This coordination can influence the metal center's reactivity and selectivity, paving the way for catalysts tailored to specific chemical transformations. By modifying the substituents on the imidazopyridine ring, researchers can fine-tune the steric and electronic properties of the resulting catalyst, optimizing its performance for desired reactions.

Facilitation of Diverse Organic Transformations

Derivatives of the imidazopyridine scaffold have shown promise in facilitating a range of organic transformations. For instance, imidazo[1,2-a]pyridines have been successfully used in three-component aza-Friedel–Crafts reactions, catalyzed by a Lewis acid, to achieve C3-alkylation. mdpi.com This type of reaction is crucial for constructing complex organic molecules from simpler precursors. The imidazopyridine component plays a vital role in the reaction mechanism, which involves the formation of an iminium ion that is then attacked by the imidazopyridine ring. mdpi.com This demonstrates the potential of these scaffolds to participate directly in catalytic cycles, enabling efficient and atom-economical syntheses. Further research into palladium-catalyzed amidation reactions has also opened pathways for the facile synthesis of various substituted imidazo[4,5-b]pyridines, highlighting the scaffold's utility in generating molecular diversity. organic-chemistry.org

Materials Science Applications

The unique electronic characteristics of fused heterocyclic systems like imidazopyridine are drawing interest in the field of materials science, particularly for the development of new organic electronic materials.

Exploration for Potential in Organic Electronics Based on Unique Electronic Properties

While direct applications of 2,4-Dimethyl-3H-imidazo[4,5-c]pyridine in organic electronics are still emerging, the potential is significant. The fused aromatic system possesses inherent charge-transport capabilities. Research into related donor-π-acceptor fluorophores incorporating imidazo[1,5-a]pyridine (B1214698) units has demonstrated their utility as organic downconverter materials in hybrid white light-emitting diodes (LEDs). rsc.org These materials exhibit strong emissions in the solid state and possess excellent photophysical properties, such as a large Stokes shift and positive solvatochromism. rsc.org The bipolar nature of the imidazole ring allows for modulation of the electronic properties, which is a desirable feature for creating stable and efficient organic semiconductors. rsc.org The exploration of this compound and its derivatives could therefore lead to new materials for applications in organic LEDs (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Corrosion Inhibition Potential of Derivatives

A significant and well-documented application of imidazopyridine derivatives is in the field of corrosion prevention. These compounds have proven to be highly effective inhibitors for various metals and alloys, particularly mild steel in acidic environments. theaic.orgresearchgate.net

The mechanism of inhibition involves the adsorption of the heterocyclic compound onto the metal surface. theaic.org The nitrogen and sulfur atoms, along with π-electrons in the aromatic rings, act as active centers for this adsorption, forming a protective film that isolates the metal from the corrosive medium. theaic.org Studies on various imidazopyridine derivatives have consistently shown high inhibition efficiency, which increases with the concentration of the inhibitor. theaic.orgresearchgate.net The adsorption process is spontaneous and can involve both physical (electrostatic) and chemical (covalent) interactions between the inhibitor and the metal surface. theaic.org Theoretical studies using Density Functional Theory (DFT) have supported these experimental findings, correlating the inhibition efficiency with quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.neteurjchem.com

Research Findings on Corrosion Inhibition by Imidazopyridine Derivatives
Inhibitor CompoundMetalCorrosive MediumMaximum Inhibition Efficiency (%)Source
2-(4-methylphenyl)imidazo theaic.orgeurjchem.compyridineMild Steel0.5 M & 1 M HClNot specified, but described as "good performance" theaic.org
6-bromo-2-(4-chlorophenyl)-3-decyl-3H-imidazo[4,5-b]pyridine (SB14a)Mild Steel1 M HCl90% researchgate.net
6-bromo-2-(4-methoxyphenyl)-3-nonyl-3H-imidazo[4,5-b]pyridine (PIP)Mild Steel1 M HCl92% researchgate.net

Development of Chemical Probes (e.g., pH probes)

The responsive nature of the imidazopyridine scaffold to its chemical environment makes it an excellent candidate for the development of chemical probes and sensors.

Derivatives of imidazo[4,5-b]pyridine have been successfully synthesized and investigated as potential pH-sensing molecules. irb.hr By incorporating them into iminocoumarin structures, researchers have created chromophores whose UV-Vis and fluorescence spectra are highly sensitive to changes in pH. These systems can exist in neutral, monoprotonated, or diprotonated forms depending on the acidity of the solvent, with each form having a distinct spectroscopic signature. irb.hr This allows for the precise determination of pH in a given medium. The sensing features can be fine-tuned by making small chemical modifications to the substituents on the imidazopyridine core. irb.hr

Furthermore, the ability of the imidazopyridine scaffold to selectively coordinate with metal ions opens the door to creating probes for specific cations. mdpi.com Studies on tetracyclic imidazo[4,5-b]pyridine derivatives have shown high affinity and selectivity for biologically relevant metal ions like Zn(II) and Cu(II) over others like Ca(II) and Mg(II). mdpi.com This selectivity positions these molecules as promising candidates for designing probes to monitor metal ion concentrations in biological systems or for applications in therapeutic chelation. mdpi.com The imidazolopyridine ring has also been identified as a novel hinge-binding scaffold for designing potent and selective protein kinase inhibitors, demonstrating its utility as a probe for complex biological targets. nih.govnih.gov

Emerging Research Areas and Unexplored Potentials of the this compound Scaffold

The this compound core is a foundational structure within the larger family of imidazopyridines, a class of compounds recognized for its significant therapeutic potential. researchgate.netnih.govdntb.gov.ua The structural similarity of the imidazopyridine heterocyclic ring system to naturally occurring purines allows derivatives to act as bioisosteres, enabling them to interact with a wide array of biological targets and influence numerous cellular pathways. researchgate.netnih.govdntb.gov.uanih.gov This has prompted extensive research into their medicinal applications, revealing potential in oncology, infectious diseases, and neurology. researchgate.netnih.govnih.gov The future of the this compound scaffold lies in leveraging this versatile core to develop novel therapeutic agents with high specificity and efficacy.

Emerging research is focused on several key therapeutic frontiers:

Oncology: The imidazo[4,5-c]pyridine scaffold has been a fruitful starting point for the development of novel anticancer agents. ontosight.ai Researchers have successfully developed derivatives that function as potent inhibitors of critical cancer-related enzymes. For instance, certain imidazo[4,5-c]pyridines have been shown to exhibit significant Poly (ADP-ribose) polymerase (PARP) inhibitory activity, which can enhance the sensitivity of tumor cells to chemotherapy. mdpi.com Other analogues have been identified as potent inhibitors of c-Met kinase, a receptor tyrosine kinase involved in tumor growth and metastasis. nih.govresearchgate.net More recent studies have identified imidazo[4,5-c]pyridin-2-one derivatives as novel inhibitors of Src family kinases (SFKs), which play a key role in the development of aggressive cancers like glioblastoma. nih.gov The 2,4-dimethyl substitution pattern offers a unique template for creating new libraries of kinase inhibitors to explore these and other oncological targets.

Antimicrobial and Antiviral Agents: The scaffold is a promising platform for designing new drugs to combat infectious diseases. researchgate.net Research has demonstrated that specific derivatives possess potent antimicrobial activity. nih.gov One potential molecular target in fungi is the enzyme glucosamine-6-phosphate synthase, which is crucial for the synthesis of the fungal cell wall. nih.gov Synthesized analogues have shown promising antibacterial and antifungal effects in vitro against a range of pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans, with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 4-8 µg/mL. nih.gov Furthermore, certain imidazo[4,5-c]pyridines have been investigated for their antiviral properties, with studies showing activity against Bovine Viral Diarrhea Virus (BVDV) through interaction with the viral RNA-dependent RNA polymerase. nih.gov This suggests an unexplored potential for developing broad-spectrum antiviral agents based on the this compound core.

Central Nervous System (CNS) Disorders: The imidazopyridine class of molecules first gained medicinal prominence for its interaction with targets in the central nervous system. researchgate.netnih.gov Specifically, they have been identified as positive allosteric modulators of the GABA-A receptor, a key target for treating conditions like anxiety and epilepsy. researchgate.netnih.gov While many marketed drugs with this mechanism belong to other isomeric forms of imidazopyridine, the inherent ability of the core structure to cross the blood-brain barrier and interact with neurological targets remains a significant area for future exploration. The 2,4-dimethyl scaffold could be functionalized to create novel CNS agents with tailored selectivity and pharmacological profiles.

Inhibition of Glycation and Oxidative Stress: An emerging area of interest is the potential for imidazopyridine derivatives to combat chronic diseases associated with the Maillard reaction, a chemical reaction between amino acids and reducing sugars. nih.gov Products of this reaction can accumulate in the body and contribute to various health issues. nih.gov By merging the imidazopyridine scaffold with structures like benzohydrazide (B10538), researchers have created compounds with both antiglycation and antioxidant potential, opening a new, relatively unexplored avenue for therapeutic development. nih.gov

The table below summarizes the key research findings and future potential for derivatives of the imidazo[4,5-c]pyridine scaffold.

Therapeutic AreaBiological Target/Mechanism of ActionPotential ApplicationResearch Findings
Oncology PARP InhibitionCancer Therapy (Chemosensitization)Derivatives show moderate to good PARP inhibitory activity. mdpi.com
c-Met Kinase InhibitionCancer Therapy (Anti-tumor Growth)Scaffold identified as a novel hinge-binder for c-Met kinase. nih.gov
Src Family Kinase (SFK) InhibitionGlioblastoma TherapyImidazo[4,5-c]pyridin-2-one derivatives identified as novel SFK inhibitors. nih.gov
Infectious Diseases Glucosamine-6-phosphate Synthase InhibitionAntifungal AgentsThe enzyme is a potential molecular target for new derivatives. nih.gov
RNA-dependent RNA polymerase (RdRp)Antiviral AgentsA derivative showed selective activity against Bovine Viral Diarrhea Virus (BVDV) by interacting with RdRp. nih.gov
General Antibacterial/AntifungalAntimicrobial AgentsSynthesized compounds show activity against E. coli, S. aureus, and C. albicans. nih.gov
CNS Disorders GABA-A Receptor ModulationAnticonvulsant, AnxiolyticThe broader imidazopyridine class is known for positive allosteric modulation of GABA-A receptors. researchgate.netnih.gov
Chronic Diseases Antiglycation & Antioxidant ActivityPrevention of Maillard Reaction DamageHybrid molecules of imidazopyridine and benzohydrazide show potential. nih.gov

Future research will likely focus on synthetic innovations to create diverse libraries of compounds derived from the this compound scaffold. mdpi.comacs.org This will enable high-throughput screening against a wider range of biological targets, unlocking the full therapeutic potential of this versatile chemical entity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4-Dimethyl-3H-imidazo[4,5-c]pyridine, and what methodological considerations are critical?

  • Answer : The compound is typically synthesized via cyclocondensation of substituted pyridine precursors. For example, 5-bromopyridine-2,3-diamine derivatives react with aldehydes (e.g., acetaldehyde for methyl groups) under phase-transfer catalysis (PTC) or acid catalysis (e.g., p-toluenesulfonic acid) in solvents like DMF . Key considerations include:

  • Reagent ratios : Excess aldehyde (1.2–1.5 equivalents) ensures complete cyclization.
  • Catalyst selection : PTC enhances reaction rates in biphasic systems, while acid catalysis improves regioselectivity.
  • Purification : Recrystallization from DMF/EtOH (25:75 v/v) yields high-purity crystals .

Q. How is the structural integrity of this compound validated experimentally?

  • Answer : Techniques include:

  • NMR spectroscopy : Sharp singlets for aromatic protons (δ 7.2–9.1 ppm) confirm fused-ring systems. Methyl groups appear as distinct singlets (δ 2.1–2.5 ppm) .
  • UV-Vis spectroscopy : λmax at 244–286 nm indicates π→π* transitions in the conjugated heterocyclic system .
  • X-ray crystallography : Resolves bond angles (e.g., C-N-C ~108°) and confirms regiochemistry .

Q. What stability challenges arise during storage and handling of this compound?

  • Answer : The compound is hygroscopic and light-sensitive. Best practices include:

  • Storage : -20°C under inert gas (N2/Ar) in amber vials .
  • Decomposition pathways : Hydrolysis under basic conditions (pH >10) cleaves the imidazole ring, detected via UV spectral shifts (e.g., loss of 310 nm peak) .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize reaction pathways for functionalizing this compound?

  • Answer : DFT (B3LYP/6-31G(d,p)) predicts:

  • Reactivity at N-3 vs. C-5 : Electron-deficient C-5 favors electrophilic substitution (e.g., bromination), while N-3 participates in nucleophilic glycosylation .
  • Transition states : Energy barriers for cyclization (~25 kcal/mol) guide solvent selection (polar aprotic solvents lower ΔG‡) .
  • Table : Computed vs. experimental bond lengths (Å):
BondDFT (Å)X-ray (Å)
C2-N31.341.33
N3-C41.381.37

Q. What strategies resolve contradictions in regioselectivity during glycosylation or alkylation?

  • Answer : Competing N-1/N-3 alkylation arises due to tautomerism. Solutions include:

  • Blocking groups : Benzoylation of N-1 directs reactions to N-3, achieving >80% regioselectivity .
  • Solvent effects : DMF stabilizes charged intermediates, favoring N-3 glycosylation (J1',2' = 2.8 Hz in β-configuration) .

Q. How does substitution at C-2/C-4 impact biological activity in imidazo[4,5-c]pyridines?

  • Answer : Methyl groups at C-2/C-4 enhance lipophilicity (logP ~1.8), improving membrane permeability. SAR studies show:

  • C-2 ethyl : Increases angiotensin II receptor binding (IC50 = 12 nM vs. 45 nM for methyl) .
  • C-4 methyl : Reduces metabolic clearance (t1/2 = 4.2 h in murine models) .

Methodological Resources

  • Synthetic Protocols :

    • Cyclocondensation : 5-Bromo-2,3-diaminopyridine + aldehyde → reflux in DMF/p-TsOH (12 h, 80% yield) .
    • Functionalization : Pd-catalyzed Suzuki coupling at C-7 (Ar-B(OH)2, Pd(PPh3)4, K2CO3, 90°C) .
  • Analytical Workflows :

    • HPLC : C18 column, 70:30 MeOH/H2O (0.1% TFA), retention time = 6.3 min .
    • Mass Spec : ESI+ m/z 162.1 [M+H]+ (calc. 162.08) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.